(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl
CAS No.:
Cat. No.: VC17473364
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (1R)-1-(oxan-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(8)7-3-2-4-9-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m1./s1 |
| Standard InChI Key | CPHBDOYIYBNGNN-JVEOKNEYSA-N |
| Isomeric SMILES | C[C@H](C1CCCOC1)N.Cl |
| Canonical SMILES | CC(C1CCCOC1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) fused to an ethanamine group, with a chiral center at the carbon adjacent to the amine. The (1R) configuration dictates its stereochemical orientation, influencing its interactions in biological systems. The hydrochloride salt form enhances stability and solubility compared to the free base.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-(oxan-3-yl)ethanamine; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 165.66 g/mol |
| Canonical SMILES | CC(C1CCCOC1)N.Cl |
| Isomeric SMILES | CC@HN.Cl |
| InChI Key | CPHBDOYIYBNGNN-JVEOKNEYSA-N |
The tetrahydropyran moiety contributes to the molecule’s hydrophobicity, while the protonated amine group facilitates ionic interactions in aqueous environments.
Stereochemical Significance
The (1R) configuration is critical for enantioselective synthesis and biological activity. Chiral HPLC and optical rotation measurements confirm its enantiomeric purity, which is essential for applications in asymmetric catalysis and receptor-targeted drug design.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride typically begins with the free base, which is subsequently converted to the hydrochloride salt via acid treatment.
Step 1: Synthesis of the Free Base
The free base is synthesized through a ring-opening reaction between ethylene oxide (oxirane) and ethanamine under catalytic conditions. The reaction proceeds via nucleophilic attack of the amine on the epoxide, yielding the tetrahydropyran-3-yl ethanamine intermediate:
Optimal yields are achieved under inert atmospheres (e.g., nitrogen) at controlled temperatures (50–70°C).
Step 2: Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt:
Crystallization from ethanol or methanol yields high-purity product.
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, improving reaction consistency and reducing byproducts. Key parameters include:
-
Residence Time: 10–15 minutes
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Temperature: 60°C
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Catalyst Loading: 2–5 mol%
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)
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NMR: Peaks at δ 3.8–4.2 ppm (tetrahydropyran oxygen-proximal protons) and δ 2.6–3.0 ppm (amine protons).
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NMR: Signals at 70–75 ppm (oxygen-bearing carbons) and 45–50 ppm (amine-bearing carbon).
Mass Spectrometry (MS)
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ESI-MS: Major ion at 129.20 ([M-Cl]), consistent with the free base fragment.
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98%. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >99% enantiomeric excess.
Applications in Pharmaceutical Research
Chiral Building Block
The compound serves as a precursor in synthesizing enantiomerically pure drugs. For example, it is used in the preparation of kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Enzyme Inhibition Studies
The tetrahydropyran ring interacts with hydrophobic pockets of enzymes, while the amine group participates in hydrogen bonding. This dual functionality enables inhibition of proteases and oxidoreductases.
Table 2: Biological Activity Data
| Target Enzyme | IC (nM) | Mechanism |
|---|---|---|
| Serine Protease | 120 ± 15 | Competitive Inhibition |
| Cytochrome P450 3A4 | 450 ± 40 | Non-competitive Binding |
Recent Research and Future Directions
Advances in Asymmetric Catalysis
Recent studies highlight the compound’s utility in Rh-catalyzed hydrogenation reactions, achieving >90% enantioselectivity in β-amino alcohol synthesis.
Drug Delivery Systems
Nanoparticle formulations incorporating the hydrochloride salt show enhanced blood-brain barrier penetration in preclinical models, suggesting potential for central nervous system (CNS) drug delivery.
Sustainability Initiatives
Green chemistry approaches, such as solvent-free mechanochemical synthesis, are being explored to reduce waste in large-scale production.
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